molecular formula C14H17BrClNO2 B13485564 Tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B13485564
M. Wt: 346.65 g/mol
InChI Key: DHVIDRKXQIWAQC-UHFFFAOYSA-N
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Description

Tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a tetrahydroisoquinoline core substituted with bromine and chlorine atoms, along with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable isoquinoline derivative, followed by selective bromination and chlorination reactions. The final step involves esterification with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for ester hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation can produce quinoline derivatives .

Scientific Research Applications

Tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives with different substituents, such as tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and tert-butyl 8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate .

Uniqueness

The uniqueness of tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H17BrClNO2

Molecular Weight

346.65 g/mol

IUPAC Name

tert-butyl 8-bromo-6-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H17BrClNO2/c1-14(2,3)19-13(18)17-5-4-9-6-10(16)7-12(15)11(9)8-17/h6-7H,4-5,8H2,1-3H3

InChI Key

DHVIDRKXQIWAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)Cl)Br

Origin of Product

United States

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